6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone
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Overview
Description
6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Formation of Quinazolinone Core: The brominated intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the quinazolinone core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the quinazolinone core to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
6-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and interactions with molecular targets.
Uniqueness
The presence of the trifluoromethyl group in 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone imparts unique properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF3N2O2/c16-10-4-5-12-11(7-10)14(22)21(23)13(20-12)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPBFKJWNHANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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